3-(1,3-Dihydro-2-benzofuran-5-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dihydro-2-benzofuran-5-YL)propanoic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound has a benzofuran ring structure, which is a common feature in many biologically active natural products and synthetic chemical raw materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dihydro-2-benzofuran-5-YL)propanoic acid typically involves the construction of the benzofuran ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dihydro-2-benzofuran-5-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
3-(1,3-Dihydro-2-benzofuran-5-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Dihydro-2-benzofuran-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-5-propanoic acid
- 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid
- 3-(2,3-Dihydro-benzofuran-5-yl)-propionic acid ethyl ester
Uniqueness
3-(1,3-Dihydro-2-benzofuran-5-YL)propanoic acid is unique due to its specific benzofuran ring structure and the presence of the propanoic acid moiety
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(1,3-dihydro-2-benzofuran-5-yl)propanoic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)4-2-8-1-3-9-6-14-7-10(9)5-8/h1,3,5H,2,4,6-7H2,(H,12,13) |
InChI Key |
HWXJUJYPTDGIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.